molecular formula C22H22N2O3 B3581331 3-[1-(4-ACETAMIDOPHENYL)-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID

3-[1-(4-ACETAMIDOPHENYL)-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID

Cat. No.: B3581331
M. Wt: 362.4 g/mol
InChI Key: IZDCFLPVKNWZJH-UHFFFAOYSA-N
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Description

3-[1-(4-ACETAMIDOPHENYL)-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is a synthetic organic compound that features a pyrrole ring substituted with acetamidophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-ACETAMIDOPHENYL)-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the acetamidophenyl and methylphenyl groups via electrophilic aromatic substitution reactions. The final step involves the addition of the propanoic acid moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-ACETAMIDOPHENYL)-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(4-ACETAMIDOPHENYL)-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmaceutical agent due to its structural similarity to biologically active compounds.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[1-(4-ACETAMIDOPHENYL)-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(4-ACETAMIDOPHENYL)-5-(2-THIENYL)-1H-PYRROL-2-YL]PROPANOIC ACID: Similar structure but with a thienyl group instead of a methylphenyl group.

    3-[1-(4-ACETAMIDOPHENYL)-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID: Contains a methoxy group instead of a methyl group.

Uniqueness

The uniqueness of 3-[1-(4-ACETAMIDOPHENYL)-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-[1-(4-acetamidophenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-3-5-17(6-4-15)21-13-11-20(12-14-22(26)27)24(21)19-9-7-18(8-10-19)23-16(2)25/h3-11,13H,12,14H2,1-2H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDCFLPVKNWZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)NC(=O)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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